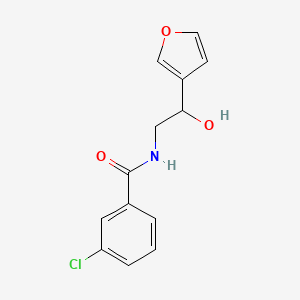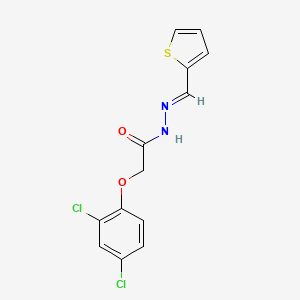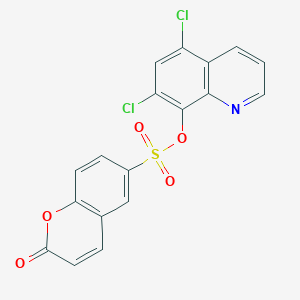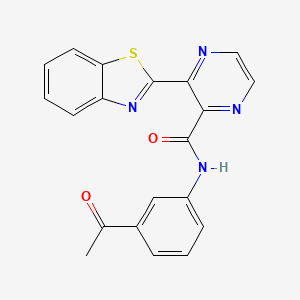
N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide is a chemical entity that appears to be related to various isoxazole derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related isoxazole compounds and their synthesis, biological activities, and structural analysis, which can provide insights into the characteristics of similar compounds.
Synthesis Analysis
The synthesis of isoxazole derivatives often involves cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole, where carbethoxyformonitrile oxide is reacted with a pyrrolidino-butenamide derivative, followed by hydrolysis . Similarly, the synthesis of pyrazole-3-carboxamides includes the formation of an isoxazole ring as a key step . These methods suggest that the synthesis of this compound could potentially involve similar cycloaddition reactions and subsequent modifications to introduce the thiophen-2-yl and cyclopropylmethyl groups.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex, with various substituents affecting the overall geometry and stability of the molecule. For instance, the crystal structure of a pyrazole-1-carboxamide derivative with a thiophen-2-yl group was determined using single-crystal X-ray diffraction, revealing a triclinic crystal system and specific unit cell parameters . This indicates that the molecular structure of this compound could also be elucidated using similar crystallographic techniques to understand its geometry and intermolecular interactions.
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions, often related to their biological activities. For example, the prodrug of an antiarthritic agent undergoes metabolic transformation in vivo to yield the active anti-inflammatory compound . The novel pyrazole-3-carboxamides were examined for their inhibitory effects on carbonic anhydrase isoenzymes, suggesting that the this compound could also be designed to target specific enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as solubility, stability, and reactivity, are crucial for their potential applications. The prodrug mentioned in one study was shown to be absorbed intact after oral administration to rats, indicating good bioavailability . The cytotoxic activities of pyrazole-3-carboxamides against various cancer cell lines suggest that these compounds can interact with biological systems, which could be relevant for the pharmacokinetic and pharmacodynamic properties of this compound .
Mécanisme D'action
Target of Action
Isoxazole derivatives are known to interact with a wide range of biological targets due to their chemical diversity .
Mode of Action
Isoxazole derivatives are known for their diverse biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The interaction of the compound with its targets can lead to various changes at the molecular and cellular level.
Biochemical Pathways
Isoxazole derivatives have been found in many drugs and are known to affect various biochemical pathways .
Result of Action
Isoxazole derivatives have been associated with a wide range of therapeutic properties .
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11(9-3-6-14-16-9)13-8-12(4-5-12)10-2-1-7-17-10/h1-3,6-7H,4-5,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMGQWOXQNLRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3002221.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)
![N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B3002226.png)
![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B3002230.png)
![1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one](/img/structure/B3002231.png)
![4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3002233.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)


